5-ヒドロキシタリドミド

概要

科学的研究の応用

Thalidomide-5-OH has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Studied for its role in modulating protein-protein interactions.

Medicine: Investigated for its potential therapeutic effects in diseases like cancer and autoimmune disorders.

Industry: Utilized in the development of new pharmaceuticals and research tools

作用機序

タリドミド-5-OHは、E3ユビキチンリガーゼ複合体の構成要素であるセレブロンプロテインに結合することで効果を発揮します。この結合は、標的タンパク質を複合体に募集し、ユビキチン化とそれに続くプロテアソームによる分解につながります。含まれる分子標的と経路には、以下が含まれます。

セレブロンプロテイン (CRBN): 主な標的タンパク質。

ユビキチン-プロテアソーム経路: 標的タンパク質が分解される経路

類似化合物:

タリドミド: 免疫調節および抗炎症作用で知られる親化合物。

レナリドミド: 免疫調節効果が向上した誘導体。

ポマリドミド: 強力な抗がん作用を持つ別の誘導体。

タリドミド-5-OHの独自性: タリドミド-5-OHは、5位で特異的なヒドロキシル化されているため、セレブロンプロテインを募集してPROTACを形成する能力が向上します。 これは、標的タンパク質分解研究において特に価値があります .

生化学分析

Biochemical Properties

5-Hydroxythalidomide plays a significant role in biochemical reactions, particularly in its interaction with the cereblon protein within the CRL4 E3 ubiquitin ligase complex. This interaction leads to the degradation of specific neosubstrates, such as promyelocytic leukemia zinc finger protein (PLZF) and SALL4, but not IKZF1 . The hydroxyl group at the fifth position enhances the compound’s aqueous solubility and affects its interaction with biological targets, potentially altering its pharmacological effects .

Cellular Effects

5-Hydroxythalidomide has been shown to induce teratogenic effects by promoting the degradation of specific proteins via the cereblon-containing ubiquitin ligase complex . This degradation affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation of PLZF by 5-Hydroxythalidomide leads to short bone formation in chicken limbs . Additionally, the compound’s interaction with cereblon alters the binding specificity of the ubiquitin ligase complex, leading to distinct cellular outcomes .

Molecular Mechanism

The molecular mechanism of 5-Hydroxythalidomide involves its binding to the cereblon protein within the CRL4 E3 ubiquitin ligase complex . This binding induces the recruitment of non-native substrates, such as PLZF and SALL4, for ubiquitination and subsequent degradation . The hydroxyl group at the fifth position of 5-Hydroxythalidomide enhances its interaction with cereblon, leading to altered substrate specificity and degradation patterns . This mechanism is crucial for the compound’s teratogenic and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxythalidomide change over time due to its stability and degradation patterns. Studies have shown that the compound is metabolized in the liver, with its primary metabolites being 5-Hydroxythalidomide and 5′-Hydroxythalidomide . The stability of these metabolites is influenced by factors such as temperature and pH, which can affect their long-term impact on cellular function . In vitro and in vivo studies have demonstrated that the degradation of 5-Hydroxythalidomide leads to a time-dependent decrease in its teratogenic effects .

Dosage Effects in Animal Models

The effects of 5-Hydroxythalidomide vary with different dosages in animal models. In rabbits, a thalidomide-sensitive species, the compound’s teratogenic effects are dose-dependent . At lower doses, 5-Hydroxythalidomide induces mild teratogenic effects, while higher doses result in more severe outcomes, such as limb defects and organ malformations . The compound’s toxic effects at high doses highlight the importance of dosage regulation in therapeutic applications.

Metabolic Pathways

5-Hydroxythalidomide is primarily metabolized by cytochrome P450 enzymes, particularly CYP2C19, CYP2C9, and CYP1A1 . These enzymes hydroxylate thalidomide to form 5-Hydroxythalidomide and other metabolites . The metabolic pathways involve multiple steps, including hydroxylation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic and toxicological profile.

Transport and Distribution

The transport and distribution of 5-Hydroxythalidomide within cells and tissues are mediated by specific transporters and binding proteins . The compound’s interaction with cereblon facilitates its localization to specific cellular compartments, where it exerts its effects . Additionally, the hydroxyl group at the fifth position enhances the compound’s solubility, allowing for efficient distribution within the cellular environment . The transport and distribution patterns of 5-Hydroxythalidomide are crucial for its pharmacological activity and therapeutic potential.

Subcellular Localization

5-Hydroxythalidomide is localized to specific subcellular compartments, primarily due to its interaction with cereblon and other binding proteins . The compound’s subcellular localization influences its activity and function, as it targets specific proteins for degradation within these compartments . Post-translational modifications, such as ubiquitination, further regulate the compound’s localization and activity, directing it to specific organelles or cellular structures . Understanding the subcellular localization of 5-Hydroxythalidomide is essential for elucidating its molecular mechanisms and therapeutic potential.

準備方法

合成経路と反応条件: タリドミド-5-OHの合成は、通常、タリドミドのヒドロキシル化を伴います。このプロセスを以下にまとめます。

出発物質: タリドミド。

ヒドロキシル化: タリドミドは、過マンガン酸カリウムまたは四酸化オスミウムなどの適切な酸化剤を使用して、制御された条件下で5位でヒドロキシル化されます。

精製: 生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度のタリドミド-5-OHが得られます。

工業的製造方法: タリドミド-5-OHの工業的製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、以下が含まれます。

バルク合成: タリドミドの大規模なヒドロキシル化。

最適化: 収率と純度を最大にするための反応条件の最適化。

精製: 大規模クロマトグラフィーまたは結晶化などの工業的精製方法。

化学反応の分析

反応の種類: タリドミド-5-OHは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基でさらに酸化が起こる可能性があります。

還元: 化合物は、ヒドロキシル基を除去するために還元できます。

置換: ヒドロキシル基は、他の官能基で置換できます。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム、四酸化オスミウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、求核剤。

主な生成物:

酸化生成物: さらに酸化された誘導体。

還元生成物: ヒドロキシル基のないタリドミド。

置換生成物: 使用した試薬に応じて、さまざまな置換誘導体。

4. 科学研究の応用

タリドミド-5-OHは、科学研究において幅広い用途があります。

化学: 標的タンパク質分解のためのPROTACの合成に使用されます。

生物学: タンパク質-タンパク質相互作用の調節における役割について研究されています。

医学: がんや自己免疫疾患などの疾患における潜在的な治療効果について調査されています。

類似化合物との比較

Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.

Lenalidomide: A derivative with enhanced immunomodulatory effects.

Pomalidomide: Another derivative with potent anti-cancer properties.

Uniqueness of Thalidomide-5-OH: Thalidomide-5-OH is unique due to its specific hydroxylation at the 5-position, which enhances its ability to recruit cereblon and form PROTACs. This makes it particularly valuable in targeted protein degradation research .

生物活性

5-Hydroxythalidomide (5-HT) is a metabolite of thalidomide, a drug historically known for its teratogenic effects. Recent research has illuminated the biological activity of 5-HT, particularly its role in protein degradation pathways and implications for teratogenicity. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological mechanisms, case studies, and significant data related to 5-HT.

5-Hydroxythalidomide primarily exerts its biological effects through the cereblon (CRBN) -containing ubiquitin ligase pathway. This mechanism involves the selective degradation of specific proteins, which has been linked to teratogenic effects. The degradation of proteins such as promyelocytic leukemia zinc finger (PLZF) and SALL4 by 5-HT has been documented, with distinct substrate specificities observed compared to thalidomide itself.

Key Findings:

- 5-HT induces degradation of PLZF and SALL4 but not IKZF1, suggesting a selective action on certain CRBN substrates .

- The interaction between 5-HT and CRBN is influenced by the structural characteristics of the compound, including the presence of a hydroxyl group that enhances binding affinity .

Comparative Binding Affinity

The binding affinity of 5-HT to CRBN is notably higher than that of thalidomide, particularly for the (S)-enantiomer. This enhanced binding is attributed to additional hydrogen bonding interactions, which facilitate more effective complex formation with CRBN .

| Compound | Binding Affinity (μM) | Notes |

|---|---|---|

| (S)-5-Hydroxythalidomide | 0.76 ± 0.20 | Stronger binding compared to thalidomide |

| (R)-5-Hydroxythalidomide | 10-fold higher | Weaker binding compared to (S)-enantiomer |

| Thalidomide | 4.00 ± 0.36 | Comparable binding affinity with CRBN |

Teratogenic Effects

Research indicates that both thalidomide and its metabolite 5-HT can induce teratogenic phenotypes in animal models, particularly chicken embryos. The degradation of PLZF is implicated in these teratogenic effects, highlighting the importance of this protein as a neosubstrate in the context of developmental toxicity .

Case Studies:

- Chicken Embryo Model : Treatment with thalidomide or 5-HT resulted in distinct limb deformities associated with PLZF degradation. Knockdown experiments demonstrated that reduced PLZF levels lead to abnormal bone development .

- Humanized Mouse Models : Mice expressing human CYP3A isoforms displayed limb defects when treated with thalidomide, suggesting that metabolic conversion to 5-HT contributes to teratogenic outcomes .

Implications for Drug Development

Understanding the biological activity of 5-hydroxythalidomide is crucial for developing safer derivatives of thalidomide. By elucidating the mechanisms behind its selective protein degradation capabilities, researchers aim to mitigate adverse effects while retaining therapeutic benefits.

特性

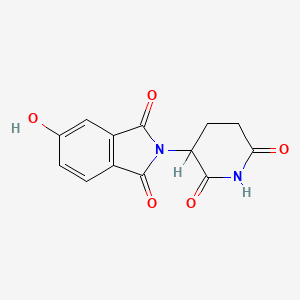

IUPAC Name |

2-(2,6-dioxopiperidin-3-yl)-5-hydroxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJBQRRQTZUJWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40983186 | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64567-60-8 | |

| Record name | 5-Hydroxythalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064567608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(6-hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40983186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXYTHALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29V976C3CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。